molecular formula C21H18N2O4S B11415252 methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

Cat. No.: B11415252
M. Wt: 394.4 g/mol
InChI Key: DTJIVXFAXGQZFL-UHFFFAOYSA-N
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Description

Methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate typically involves multi-step organic reactions. The starting materials often include substituted benzoates and chromeno[2,3-d]pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy and sulfanylidene groups: These functional groups can be introduced through nucleophilic substitution or addition reactions.

    Esterification: The final step often involves esterification to form the methyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromeno[2,3-d]pyrimidine core can be reduced under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents.

    Benzoate derivatives: Compounds with similar ester functional groups.

Uniqueness

Methyl 4-{9-ethoxy-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is unique due to its combination of functional groups and the specific arrangement of atoms. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-(9-ethoxy-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C21H18N2O4S/c1-3-26-16-6-4-5-14-11-15-19(27-17(14)16)22-18(23-20(15)28)12-7-9-13(10-8-12)21(24)25-2/h4-10H,3,11H2,1-2H3,(H,22,23,28)

InChI Key

DTJIVXFAXGQZFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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